molecular formula C6H9F3N2O B1352365 Trifluoroacetylpiperazine CAS No. 6511-88-2

Trifluoroacetylpiperazine

Cat. No.: B1352365
CAS No.: 6511-88-2
M. Wt: 182.14 g/mol
InChI Key: VCMQRVDQQAMQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Fluorine Chemistry and Medicinal Applications

The strategic incorporation of fluorine into organic molecules is a well-established and rapidly growing field in medicinal chemistry. sigmaaldrich.com The fluorine atom, despite being the most electronegative element, is small in size, comparable to a hydrogen atom. nih.gov This unique combination of properties allows for the substitution of hydrogen with fluorine, which can profoundly influence a molecule's physicochemical and biological characteristics. nih.govnih.gov The introduction of fluorine can alter a molecule's conformation, acidity (pKa), metabolic stability, and membrane permeability. sigmaaldrich.com These modifications are highly desirable in drug design, as they can lead to enhanced potency, improved pharmacokinetic profiles, and reduced metabolic degradation. sigmaaldrich.comnih.gov Fluorine-containing functional groups are prevalent in a wide array of pharmaceuticals, including those for treating high cholesterol, anxiety disorders, and asthma. nih.gov

Significance of Piperazine (B1678402) Derivatives as Privileged Pharmacophores in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged pharmacophore" in drug discovery. nih.govrsc.org This designation stems from its frequent appearance in a multitude of biologically active compounds and approved drugs. rsc.orgresearchgate.net The piperazine scaffold is a versatile building block due to its unique physicochemical properties. researchgate.net The two nitrogen atoms can be functionalized, allowing for the introduction of various substituents to modulate biological activity and pharmacokinetic properties. nih.gov This structural flexibility enables the creation of diverse chemical libraries for screening against various therapeutic targets. rsc.org Piperazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govresearchgate.net Notably, 13 of the top 200 best-selling small molecule drugs in 2012 contained a piperazine ring. rsc.org

Rationale for Research Focus on Trifluoroacetylpiperazine

The research focus on this compound is a logical convergence of the principles of fluorine chemistry and the established utility of the piperazine scaffold. The trifluoroacetyl group (-COCF3) is a potent electron-withdrawing group, and its attachment to the piperazine ring significantly impacts the electronic properties of the molecule. This modification can influence the basicity of the piperazine nitrogens, which in turn can affect receptor binding and pharmacokinetic characteristics.

Academic research into this compound is driven by the potential to create novel therapeutic agents with improved efficacy and metabolic stability. For instance, in the development of anticancer agents, piperazine derivatives have been synthesized and shown to possess significant antiproliferative effects. nih.gov The incorporation of a trifluoroacetyl group could further enhance these properties. The study of such derivatives allows researchers to explore new chemical space and develop a deeper understanding of structure-activity relationships, paving the way for the design of next-generation pharmaceuticals. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMQRVDQQAMQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428266
Record name Trifluoroacetylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6511-88-2
Record name Trifluoroacetylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6511-88-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Trifluoroacetylpiperazine

Established Synthetic Routes for Trifluoroacetylpiperazine

The synthesis of this compound can be achieved through several established methods, each with its own advantages and applications. These routes primarily involve the direct acylation of piperazine (B1678402) or the use of specialized fluorine-containing building blocks.

Acylation of Piperazine with Trifluoroacetic Anhydride (B1165640)

The most direct and widely employed method for the synthesis of 1-(trifluoroacetyl)piperazine is the acylation of piperazine with trifluoroacetic anhydride (TFAA). masterorganicchemistry.comnih.gov TFAA is a highly reactive and volatile acylating agent that readily reacts with the primary and secondary amines of the piperazine ring to form a stable amide bond. masterorganicchemistry.com The reaction is typically carried out in an appropriate solvent, and often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the trifluoroacetic acid byproduct and drive the reaction to completion. masterorganicchemistry.com

The chemoselectivity of the acylation, yielding either the mono- or di-acylated product, can be controlled by the stoichiometry of the reactants and the reaction conditions. To favor the formation of the mono-acylated product, 1-(trifluoroacetyl)piperazine, piperazine can be used in excess. Alternatively, employing a monoprotected piperazine, such as N-Boc-piperazine, followed by deprotection, can also yield the desired mono-substituted product.

A protocol for achieving chemoselective synthesis of 1-acylpiperazines involves the use of the piperazin-1-ium (B1237378) cation in an acidic medium like acetic acid. This approach decreases the nucleophilicity of the second nitrogen atom after the first acylation, thus favoring monosubstitution.

Reactant 1Reactant 2Key ConditionsProduct
PiperazineTrifluoroacetic AnhydrideAprotic solvent, optional base (e.g., triethylamine)1-(Trifluoroacetyl)piperazine
N-Boc-piperazineTrifluoroacetic AnhydrideAprotic solvent, baseN-Boc-4-(trifluoroacetyl)piperazine
Piperazin-1-ium cationTrifluoroacetic AnhydrideAcetic acid medium1-(Trifluoroacetyl)piperazine

Approaches Utilizing Fluorine-Containing Synthons

An alternative strategy for the synthesis of this compound and its derivatives involves the use of specialized fluorine-containing synthons. This approach is particularly valuable for accessing more complex and substituted piperazine structures. For instance, perfluorinated dicarbonyl compounds can react with bifunctional nucleophiles to construct trifluoromethyl-substituted heterocyclic rings.

The introduction of fluorine into organic molecules can significantly modify their chemical and pharmaceutical properties, making the development of methods using fluorinated synthons a key area of research. nih.gov

Ozonolysis-Reductive Amination Strategies for N-Trifluoroacetylpiperazine Derivatives

A powerful one-pot method for the synthesis of N-substituted piperazines involves the tandem ozonolysis of an alkene followed by reductive amination. masterorganicchemistry.comunl.edu This strategy can be adapted for the preparation of N-trifluoroacetylpiperazine derivatives. The process begins with the ozonolysis of an appropriate alkene to generate an aldehyde or ketone intermediate. This intermediate is then reacted in situ with a piperazine derivative, such as 1-(trifluoroacetyl)piperazine, in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. unl.edulibretexts.org

This two-step, one-pot procedure offers an efficient route to complex N-substituted trifluoroacetylpiperazines from readily available alkenes. The choice of the starting alkene determines the nature of the substituent introduced onto the piperazine nitrogen.

Advanced Synthetic Approaches to Trifluoroacetylated Heterocycles

Beyond the established routes, more advanced synthetic methodologies have been developed to create trifluoroacetylated piperazines with greater complexity and control over stereochemistry and regiochemistry.

Reactions of Trifluoromethylated α,β-Unsaturated Ketones with Bidentate Nucleophiles

Trifluoromethylated α,β-unsaturated ketones are versatile building blocks for the synthesis of various fluorine-containing heterocycles. Their reaction with bidentate nucleophiles, such as 1,2-diamines, provides a convergent approach to constructing the piperazine ring with a trifluoromethyl group already incorporated.

The reaction proceeds via a Michael addition of one of the amino groups to the β-position of the unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. This method allows for the introduction of substituents on both the piperazine ring and the trifluoroacetyl group, depending on the structure of the starting materials.

Regioselective Synthesis of this compound Isomers

In cases where an unsymmetrical piperazine derivative is used as the starting material, the regioselectivity of the trifluoroacetylation becomes a critical consideration. The two nitrogen atoms of an unsymmetrical piperazine will exhibit different nucleophilicities due to their distinct electronic and steric environments.

The regioselective acylation of unsymmetrical piperazines can be influenced by several factors, including the nature of the substituent on the piperazine ring, the choice of acylating agent, and the reaction conditions. For instance, the less sterically hindered or more nucleophilic nitrogen atom will generally react preferentially. A study on the regioselective monobenzoylation of unsymmetrical piperazines provides a valuable precedent for predicting the outcome of trifluoroacetylation. nih.gov

Furthermore, direct methods for accessing N-trifluoroacetylated ketopiperazines have been developed, showcasing the ability to achieve regioselective functionalization in more complex systems. nih.gov

Starting MaterialReagentKey StrategyProduct
Unsymmetrical PiperazineTrifluoroacetic AnhydrideControl of steric and electronic factorsRegioisomeric 1-(Trifluoroacetyl)piperazine derivatives
N-heterocyclic anhydrideLactim ethers, imidoyl chloridesChemoselective annulationVicinally functionalized (bicyclic) 2-piperazinones

Domino Transformations Involving Trifluoromethylated Bromoenones and Diamines

The synthesis of fluorinated heterocyclic compounds often employs domino reactions, which allow for the construction of complex molecular frameworks in a single, efficient step. A notable example is the reaction of fluorinated α-bromoenones with bifunctional nucleophiles. Research has demonstrated a highly efficient method for the selective synthesis of trifluoromethylated N,O-heterocycles, such as morpholines and 1,4-oxazepanes, through a domino reaction of fluorinated α-bromoenones with amino alcohols. nih.gov This transformation is initiated by an aza-Michael addition of the amino group to the bromoenone, which is followed by an intramolecular cyclization of the hydroxyl group to form the heterocyclic ring. nih.gov

While the reaction with amino alcohols is well-documented, the analogous reaction with diamines, such as ethylenediamine, to form piperazine derivatives like this compound, follows a similar mechanistic rationale. The process would involve a sequential aza-Michael addition and subsequent intramolecular cyclization. The selectivity and efficiency of such domino reactions can be precisely controlled by the reaction conditions. nih.gov Further related methodologies include the cyclization of (trifluoromethyl)alkenes with diamines under specific conditions to yield heterocyclic structures. bohrium.com

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is dictated by the interplay between the piperazine ring and the strongly electron-withdrawing trifluoroacetyl group. This group significantly modulates the nucleophilicity and basicity of the nitrogen atom to which it is attached, influencing the reactivity of the entire molecule.

Oxidation Reactions

The oxidation of the piperazine scaffold can be initiated by radicals such as hydroxyl (·OH) or chlorine (·Cl). nih.govnih.gov Studies on the parent piperazine molecule show that oxidation proceeds via hydrogen abstraction from either a C-H or N-H bond. nih.govchemrxiv.org In the case of this compound, the N-H bond of the trifluoroacetylated nitrogen is deactivated due to the inductive effect of the CF3 group. Therefore, oxidation is more likely to occur at the C-H bonds of the piperazine ring or the secondary N-H bond.

Theoretical studies on piperazine oxidation predict that reaction with ·OH radicals predominantly leads to the formation of a carbon-centered radical. chemrxiv.org This radical can then react with molecular oxygen to yield a cyclic imine (1,2,3,6-tetrahydropyrazine) as the major product. nih.govchemrxiv.org Further oxidation can lead to the formation of a cyclic amide. chemrxiv.org While specific studies on this compound are not prevalent, these established pathways for the parent compound provide a foundational understanding of its likely oxidative degradation.

Reduction Reactions

The reduction of amides typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH4), and results in the formation of the corresponding amine. youtube.com This process involves the complete removal of the carbonyl oxygen. youtube.com In the context of this compound, the trifluoroacetyl group can be reduced to a 2,2,2-trifluoroethyl group.

The mechanism for amide reduction with LiAlH4 proceeds through a tetrahedral intermediate formed by the addition of a hydride ion to the amide carbonyl. youtube.com Unlike in ester or acyl chloride reduction, the nitrogen is a poor leaving group. Instead, the oxygen atom coordinates to the aluminum, making it a better leaving group. A subsequent elimination and a second hydride addition lead to the final amine product. youtube.com The application of milder reducing agents or catalytic methods, such as those employing silanes in the presence of electrophilic phosphonium (B103445) cations, has also been developed for the reduction of amides, including those with CF3 substituents. rsc.org

Nucleophilic Substitution Reactions Involving Trifluoroacetyl Groups

The trifluoroacetyl group itself can participate in substitution reactions. A notable transformation is the defluorinative arylation of trifluoroacetamides, which allows for the synthesis of aromatic amides from their trifluoroacetylated precursors. nih.govacs.org This reaction involves the activation and cleavage of the strong C-CF3 bond, followed by the formation of a new carbon-carbon bond. nih.gov

This transformation is typically catalyzed by nickel complexes and mediated by additives like dysprosium(III) oxide, which polarizes and activates the C-F bonds. acs.org The reaction can proceed with various arylating agents, including arylboronic acids and diaryliodonium salts. nih.gov This methodology represents a powerful way to derivatize the this compound molecule, not by cleaving the protecting group, but by transforming it into a different functional group entirely.

Cleavage of the Trifluoroacetyl Protecting Group

The trifluoroacetyl (TFA) group is widely used as a protecting group for amines due to its stability under many reaction conditions and the reliability of its cleavage. Deprotection is most commonly achieved under acidic or basic conditions.

Table 1: Common Reagents for Trifluoroacetyl Group Cleavage

Reagent Cocktail Conditions Application Context Reference
50% TFA in CH2Cl2 Room Temperature Cyclative cleavage of piperazine linkers thieme-connect.de
Reagent B (TFA/H2O/Phenol/TIPS) Room Temp, ~2 hours Standard solid-phase peptide cleavage nih.gov
95% TFA / 5% H2O 1-4 hours General peptide cleavage from resin nih.govthermofisher.com
Aqueous Ammonia (B1221849) Varies Basic hydrolysis General Method

This compound as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable building block for the synthesis of more elaborate molecules, particularly in medicinal chemistry. Its utility stems from the stability of the trifluoroacetyl group, which allows for selective reactions at other sites of the molecule, followed by its clean removal.

An example of its application is in the solid-phase synthesis of dihydroquinoxalin-2-ones. In this strategy, a piperazine amide linker attached to a solid support is employed. thieme-connect.de The synthesis involves the reduction of a nitro group on an aromatic ring attached to the piperazine linker. Following this reduction, the linker is cleaved under acidic conditions (50% TFA) or via microwave irradiation, which induces cyclization to form the desired dihydroquinoxalin-2-one product in moderate to good yields. thieme-connect.de The trifluoroacetyl group can play a similar role, protecting one of the piperazine nitrogens while the other is functionalized, before being removed in a final step to reveal a free amine for further modification or to act as a key pharmacophoric feature. The use of trifluoroacetylated hydrazines to produce chiral amines further highlights the utility of the TFA group in synthetic strategies. researchgate.net

Application in Pharmaceutical Intermediate Synthesis

The piperazine nucleus is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and anticancer agents. researchgate.netnih.govdrugbank.com Its ability to impact physicochemical properties such as solubility and basicity, along with its capacity to orient pharmacophoric groups correctly for target interaction, makes it a valuable component in medicinal chemistry. researchgate.netwikipedia.org

The incorporation of fluorine, particularly the trifluoromethyl group, into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Consequently, trifluoromethylated piperazine derivatives are highly sought-after building blocks. For instance, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) is a key intermediate in the synthesis of the antidepressant drug Flibanserin. nih.gov

While direct examples of 1-(trifluoroacetyl)piperazine in the synthesis of currently marketed drugs are not extensively documented in the reviewed literature, its potential as a pharmaceutical intermediate is significant. Trifluoroacetyl-substituted piperidines have been identified as crucial intermediates in the development of renin inhibitors. researchgate.net The trifluoroacetyl group can serve as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen atom. Following the desired chemical modifications, the trifluoroacetyl group can be removed under mild conditions to reveal a free amine, which can then be further elaborated or may be a key feature of the final active pharmaceutical ingredient (API). This strategy is particularly useful in the synthesis of complex molecules where control over the reactivity of multiple functional groups is essential. The use of trifluoroacetylated amines as intermediates for pharmaceuticals and other bioactive substances is a recognized synthetic approach. google.com

Role in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides, particularly via the robust phosphoramidite (B1245037) method, is a cornerstone of modern biotechnology and drug discovery. This process relies heavily on the use of protecting groups to ensure the specific and high-fidelity assembly of the nucleic acid chain. orgsyn.org Protecting groups are required for the 5'-hydroxyl group, the phosphate (B84403) group, and the exocyclic amino groups of the nucleobases adenine, guanine, and cytosine. orgsyn.org

While the direct use of 1-(trifluoroacetyl)piperazine as a reagent in oligonucleotide synthesis is not explicitly detailed in the available literature, the principle of using a trifluoroacetyl group for the protection of exocyclic amines on nucleobases is highly relevant. The protection of these amino groups is crucial to prevent side reactions during the phosphoramidite coupling steps. After the oligonucleotide chain has been fully assembled, all protecting groups must be removed. The lability of the N-trifluoroacetyl group to basic conditions, such as treatment with ammonia or methylamine, aligns well with the standard deprotection protocols used in oligonucleotide synthesis. This suggests that trifluoroacetylated reagents could, in principle, be valuable tools in the synthesis of modified or standard oligonucleotides.

Contributions to Material Science and Specialty Chemical Development

The unique properties of fluorinated compounds, such as high thermal and chemical stability, low surface energy, and hydrophobicity, make them valuable components in material science. nih.govrsc.org The incorporation of fluorinated moieties into polymers can lead to materials with specialized properties. A US patent describes the use of fluoroaliphatic radical-containing piperazine compounds as melt additives for thermoplastic polymers like polyamides and polyesters to impart oil and water repellency to the final products, such as fibers and films. While not specifying the trifluoroacetyl group, this highlights the utility of fluorinated piperazines in creating functional materials.

Piperazine derivatives have also been investigated for the development of antimicrobial polymers. wikipedia.orggoogle.com The piperazine moiety can be functionalized and polymerized to create materials that inhibit the growth of pathogenic microbes, with applications in biomedical devices, healthcare products, and water purification systems. wikipedia.orgresearchgate.net The synthesis of polymers from piperazine-based monomers is an active area of research. google.comresearchgate.net 1-(Trifluoroacetyl)piperazine, with its reactive secondary amine, could serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers with potential antimicrobial or other specialized properties.

Furthermore, piperazine compounds have been explored for applications in gas capture technologies. A patent describes the preparation of piperazinium trifluoroacetate (B77799) compounds for use as carbon dioxide absorbents. researchgate.net These compounds are prepared by reacting piperazine derivatives with trifluoroacetic acid and can be dissolved in ionic liquids or organic solvents to create effective CO2 capture systems. researchgate.net This application demonstrates the potential for trifluoroacetyl-modified piperazines to contribute to the development of specialty chemicals for environmental applications. The synthesis of functional polymers can be designed at a molecular level by incorporating specific functional groups. nasa.gov The combination of the piperazine scaffold and the trifluoroacetyl group in one molecule makes 1-(trifluoroacetyl)piperazine a promising building block for creating a diverse range of new materials and specialty chemicals. drugbank.com

Biological Activity and Pharmacological Investigations of Trifluoroacetylpiperazine

Antimicrobial Activity Studies

There is no available data from studies investigating the efficacy of Trifluoroacetylpiperazine against common bacterial pathogens.

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

No research findings detailing the activity of this compound against Staphylococcus aureus or other Gram-positive bacteria have been published.

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

Similarly, there is a lack of scientific reports on the efficacy of this compound against Escherichia coli or any other Gram-negative bacterial strains.

Mechanistic Insights into Antimicrobial Effects

Without any evidence of antimicrobial activity, no mechanistic studies have been conducted or reported.

Anticancer Activity Research

The potential for this compound to act as an anticancer agent has not been explored in any published research.

Inhibition of Cancer Cell Proliferation

There are no available studies or data concerning the ability of this compound to inhibit the growth of cancer cell lines.

Modulation of Enzyme Activity in Oncological Pathways (e.g., Topoisomerase IV)

The effect of this compound on key enzymes involved in cancer pathways, such as Topoisomerase IV, has not been investigated.

Proposed Mechanisms of Action (e.g., Enzyme Inhibition, Protein Binding)

Detailed studies elucidating the specific enzyme inhibition or protein binding profile of this compound are not readily found in current research literature. However, the mechanisms of action for the broader class of piperazine (B1678402) derivatives have been investigated, offering potential insights.

Many piperazine derivatives exert their pharmacological effects by interacting with various proteins, including enzymes and receptors, within the central nervous system. farmaceut.org The primary mechanism often involves the modulation of monoaminergic systems. farmaceut.org This can occur through several actions:

Enzyme Inhibition: While direct, potent inhibition of metabolic enzymes by simple piperazine derivatives is not their most prominent mechanism, some complex derivatives containing the piperazine moiety have been designed as enzyme inhibitors. mdpi.com For instance, certain sulfonamide derivatives have been synthesized and evaluated for their potential to inhibit enzymes like acetylcholinesterase and α-glucosidase. juniperpublishers.com The trifluoroacetyl group in this compound could potentially influence its interaction with enzymatic active sites, but specific targets have not been identified.

Protein Binding: The binding of piperazine derivatives to plasma proteins can influence their pharmacokinetic properties. evotec.com The extent of this binding affects the concentration of the free drug available to interact with its molecular targets. Assays such as equilibrium dialysis are standard methods used to determine the fraction of a compound that binds to plasma proteins. evotec.compharmaron.com The lipophilicity conferred by the trifluoroacetyl group might enhance the protein binding of this compound compared to unsubstituted piperazine. cymitquimica.com Furthermore, piperazine derivatives are known to bind to specific receptor proteins and transporters in the brain, which is central to their psychoactive effects. farmaceut.org

The study of ligand-protein binding is crucial in drug discovery and can be investigated through various biophysical techniques, including fluorescence anisotropy, which measures changes in the mobility of a fluorescently labeled ligand upon binding to a protein. edinst.com

Other Investigated Biological Activities of this compound Analogs

Given the limited specific data on this compound, examining the activities of its analogs and the general pharmacological profile of piperazine derivatives provides a valuable context.

The piperazine ring is a common scaffold in many biologically active compounds, recognized for its ability to interact with a variety of biological targets. tandfonline.comnih.gov The pharmacological profile of piperazine derivatives is diverse and depends heavily on the substituents attached to the nitrogen atoms.

A significant area of investigation has been their activity as psychoactive substances. Many derivatives, such as benzylpiperazine (BZP) and 3-trifluoromethylphenylpiperazine (TFMPP), are known to increase the levels of neurotransmitters like dopamine (B1211576), serotonin, and noradrenaline. farmaceut.org Their mechanisms often involve inhibiting the reuptake of these monoamines from the synaptic cleft or promoting their release. farmaceut.org

Beyond their effects on the central nervous system, various piperazine analogs have been synthesized and evaluated for other therapeutic properties. For example, some coumarin-piperazine derivatives have been investigated for their antimicrobial and antioxidant activities. doi.org Similarly, novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and tested for their antimycobacterial activity. nih.govacs.org

The following table summarizes the pharmacological profiles of some representative classes of piperazine derivatives.

Class of Piperazine DerivativeInvestigated Pharmacological ProfileExample Compounds
PhenylpiperazinesPsychoactive; monoamine reuptake inhibition/release3-Trifluoromethylphenylpiperazine (TFMPP)
BenzylpiperazinesPsychoactive; dopamine and noradrenaline releaseBenzylpiperazine (BZP)
Coumarin-PiperazinesAntimicrobial, AntioxidantNot specified in provided context
BenzhydrylpiperazinesAntihistaminic, Dopaminergic, Antiviral, AnticancerNot specified in provided context

An Active Pharmaceutical Ingredient (API) is the component of a drug that produces its intended therapeutic effect. koerber-pharma.compharmaceutical-technology.com The piperazine heterocycle is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in successful drugs across different therapeutic areas. tandfonline.com Its prevalence is due to favorable physicochemical properties, such as good solubility and basicity, which can be fine-tuned through chemical modification to optimize a drug's pharmacokinetic and pharmacodynamic profile. tandfonline.comnih.gov

The introduction of a trifluoroacetyl group onto the piperazine ring to form this compound is a strategy that could be employed in drug design for several reasons: cymitquimica.com

Enhanced Biological Activity: The trifluoromethyl group is a common feature in many pharmaceuticals and is known to often enhance the biological potency of a molecule.

Increased Lipophilicity: This group can increase the molecule's ability to cross biological membranes, which can be crucial for reaching its target site of action.

Metabolic Stability: The carbon-fluorine bond is very strong, which can make the trifluoroacetyl group resistant to metabolic degradation, potentially prolonging the drug's duration of action.

While this compound itself is not currently marketed as an API, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. cymitquimica.com The development of any new compound into an API is a rigorous process that involves extensive preclinical and clinical studies to establish its efficacy and safety. nih.govdrugpatentwatch.com The potential for any piperazine analog to become an API is dependent on a thorough evaluation of its complete pharmacological and toxicological profile. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Modeling of Trifluoroacetylpiperazine and Its Analogs

Elucidation of Key Structural Features for Biological Activity

The biological activity of trifluoroacetylpiperazine analogs is intricately linked to their molecular structure. SAR studies have been instrumental in identifying the key features that govern their interaction with biological targets.

Impact of Piperazine (B1678402) Ring Substitution on Pharmacological Profile

The piperazine ring is a versatile scaffold in drug design, and its substitution pattern plays a pivotal role in determining the pharmacological profile of this compound derivatives. nih.govnih.gov Minor changes in the substituents on the piperazine ring can lead to significant differences in pharmacological activities. ijrrjournal.com The nature of the substituent, whether it is an alkyl, aryl, or other functional group, can affect the molecule's lipophilicity, solubility, and ability to interact with specific residues within the binding pocket of a target protein. nih.gov For example, in a series of rifamycin (B1679328) derivatives, the N-alkyl group on the piperazine ring was found to influence the drug's interaction with lipid membranes, which could explain differences in their pharmacokinetic properties. nih.gov Similarly, in a study of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence and position of halogen substitutes on the phenyl moiety attached to the piperazine ring were found to be essential for inhibitory effects. frontiersin.org

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular modeling have become indispensable tools in the study of this compound and its analogs. uga.eduyoutube.com These techniques provide valuable insights into the molecular interactions that govern biological activity and aid in the rational design of new and more potent compounds.

Prediction of Binding Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound derivatives, docking studies are employed to predict their binding affinities to various biological targets. nih.gov By simulating the interaction between the ligand (this compound analog) and the receptor (protein target), researchers can estimate the binding energy, which is a measure of the strength of the interaction. nih.gov For example, in a study of quinoxaline (B1680401) derivatives, molecular docking studies were used to predict the binding energies of the compounds to the EGFR receptor, and these predictions were in good agreement with the experimentally determined inhibitory activities. nih.gov This predictive power allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted binding affinities for synthesis and further testing. nih.gov

Simulation of Molecular Interactions and Conformational Analysis

Beyond predicting binding affinities, computational methods can simulate the dynamic interactions between a this compound analog and its target protein. acs.orgnih.gov Molecular dynamics simulations can provide a detailed picture of how the ligand binds and the conformational changes that occur in both the ligand and the protein upon binding. youtube.com Conformational analysis, another key computational tool, helps to identify the low-energy, biologically active conformations of the this compound derivatives. nih.govnih.gov Understanding the preferred three-dimensional structure of these molecules is crucial for designing compounds that fit optimally into the target's binding site. nih.gov For instance, the conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives helped in designing a pharmacophore model for sedative-hypnotic activity. nih.gov

Fragment-Based Drug Design Strategies Involving this compound Scaffold

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of new drugs. frontiersin.orgyoutube.com This approach involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. frontiersin.org The piperazine moiety is considered a "privileged scaffold" in drug design due to its favorable properties, making it an excellent starting point for FBDD. nih.gov The this compound scaffold can be deconstructed into its constituent fragments, which can then be used to screen for interactions with a target protein. nih.gov Once a fragment that binds to the target is identified, it can be grown or linked with other fragments to create a more potent and selective lead compound. youtube.com This strategy allows for a more efficient exploration of chemical space and can lead to the discovery of novel drug candidates with improved physicochemical properties. frontiersin.org

Comparative Analysis with Related Piperazine Derivatives and Fluorinated Compounds

A thorough understanding of the pharmacological potential of this compound necessitates a comparative examination of its structural components against other related chemical entities. This involves analyzing the broader class of piperazine-based pharmacophores and isolating the unique contributions of the trifluoromethyl group.

Structure-Activity Relationships Across Piperazine-Based Pharmacophores

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile scaffold in drug design. Its structural rigidity, coupled with the ability of its nitrogen atoms to act as hydrogen bond acceptors and donors, allows for a wide range of chemical modifications to tune its pharmacological properties.

Numerous studies have highlighted the importance of substituents on the piperazine ring in defining the biological activity of the resulting derivatives. For instance, in a series of arylpiperazine derivatives developed as interferon inducers, the nature of the linker between the aryl ring and the piperazine moiety was found to be crucial. A carbonyl linker generally resulted in increased potency compared to a thiourea (B124793) linker. nih.gov

Furthermore, the substitution pattern on the aryl ring attached to the piperazine can dramatically influence activity. In one study, para-substituted arylpiperazines with fluoro and trifluoromethyl groups showed increased activity as interferon inducers compared to those with a nitro moiety. nih.gov However, the trifluoromethyl-substituted compound exhibited cellular toxicity, which was mitigated by replacing it with a trifluoromethoxy group, leading to a significant enhancement in potency without the associated toxicity. nih.gov

The choice between a piperazine and a piperidine (B6355638) core can also have a profound impact on receptor affinity and selectivity. In a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, derivatives containing a piperidine moiety generally showed higher affinity for the sigma-1 receptor compared to their piperazine counterparts. nih.gov For example, the replacement of a piperazine ring with a piperidine ring in one compound resulted in a dramatic increase in sigma-1 receptor affinity (Ki = 1531 nM for the piperazine vs. 3.64 nM for the piperidine), while the high affinity for the H3 receptor was maintained. nih.gov This underscores the critical role of the heterocyclic core in dictating ligand-receptor interactions.

The following interactive table summarizes the structure-activity relationships of various piperazine derivatives, highlighting the impact of different substituents on their biological activity.

Compound/Analog SeriesTargetKey Structural FeaturesObserved Activity/PotencyReference
Arylpiperazine DerivativesInterferon InductionCarbonyl vs. Thiourea linkerCarbonyl linker showed increased potency. nih.gov
Para-substituted ArylpiperazinesInterferon InductionFluoro and Trifluoromethyl vs. Nitro groupFluoro and trifluoromethyl groups increased activity. nih.gov
Piperazine vs. Piperidine DerivativesSigma-1 ReceptorPiperazine vs. Piperidine corePiperidine core led to significantly higher affinity. nih.gov
Pyridinylpiperazine UreasTRPV1 Vanilloid ReceptorTrifluoromethyl substitutionPotent and selective TRPV1 antagonism. nih.gov

Unique Role of the Trifluoromethyl Group in Modulating Biological Properties

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, utilized to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Its strong electron-withdrawing nature can significantly alter the electronic properties of the molecule, influencing its interactions with biological targets.

The introduction of a trifluoromethyl group can lead to a substantial increase in biological potency. For example, in the development of interferon inducers, a trifluoromethyl substituent on the aryl ring of an arylpiperazine led to increased activity. nih.gov Similarly, a series of pyridinylpiperazine ureas containing a trifluoromethyl group were identified as potent and selective antagonists of the TRPV1 vanilloid receptor. nih.gov

The trifluoromethyl group's impact extends beyond direct receptor interactions. It can block metabolic pathways, thereby increasing a drug's half-life. The replacement of a metabolically labile methyl group with a trifluoromethyl group is a common strategy to improve a compound's pharmacokinetic profile.

The table below provides a comparative overview of the effects of the trifluoromethyl group on the biological activity of various compounds.

Compound SeriesModificationEffect on Biological ActivityReference
Arylpiperazine DerivativesIntroduction of a p-trifluoromethyl groupIncreased interferon-inducing activity (though with some toxicity). nih.gov
Pyridinylpiperazine UreasPresence of a trifluoromethyl groupHigh-affinity antagonism of the TRPV1 receptor. nih.gov
Polyaromatic TrifluoroacetamidesN-trifluoroacetyl groupSome derivatives showed significant analgesic effects. nih.gov

In the context of this compound, the trifluoroacetyl group combines the features of an acyl group with the unique properties of the trifluoromethyl moiety. This combination is expected to influence the compound's polarity, lipophilicity, and hydrogen bonding capacity, thereby modulating its interaction with biological targets. While direct comparative studies with non-fluorinated acylpiperazines are limited, the well-documented effects of the trifluoromethyl group strongly suggest that this compound and its analogs will exhibit distinct pharmacological profiles compared to their non-fluorinated counterparts.

Analytical Methodologies for Trifluoroacetylpiperazine and Its Metabolites in Biological Matrices

Principles of Bioanalytical Method Development for Pharmacokinetic and Pharmacodynamic Studies

Bioanalytical method development for pharmacokinetic (PK) and pharmacodynamic (PD) studies is a systematic process that ensures the reliable measurement of a drug and its metabolites. onlinepharmacytech.info The primary goal is to develop a method that is both accurate and precise for the intended use, whether it's for drug discovery, preclinical toxicology studies, or clinical trials. nih.gov

A crucial first step involves a thorough understanding of the physicochemical properties of the analyte, in this case, Trifluoroacetylpiperazine. This knowledge aids in selecting the appropriate analytical techniques and sample preparation strategies. onlinepharmacytech.info The development process is an iterative one, often requiring optimization of various parameters to achieve the desired sensitivity, selectivity, and robustness. youtube.com

For a method to be considered reliable, it must undergo a rigorous validation process that assesses its linearity, accuracy, precision, selectivity, and stability. journaljpri.com This validation ensures that the data generated is of high quality and can be confidently used to make critical decisions in the drug development process.

The journey of a biological sample from collection to analysis is fraught with potential pitfalls that can compromise the integrity of the results. Therefore, meticulous sample collection and preparation are paramount. Biological matrices such as blood, plasma, urine, and tissue are inherently complex, containing a multitude of endogenous substances that can interfere with the analysis. nih.gov

The initial step often involves the separation of the analyte of interest from these interfering components. biotage.com Common sample preparation techniques include:

Protein Precipitation (PPT): A straightforward method where a solvent is added to precipitate proteins, which are then removed by centrifugation. While simple and quick, it may not provide the cleanest extracts. slideshare.net

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. onlinepharmacytech.infotiaft.org It offers better cleanup than PPT but can be more time-consuming. nih.gov

Solid-Phase Extraction (SPE): Considered a more advanced technique, SPE utilizes a solid sorbent to selectively retain the analyte while interfering substances are washed away. nih.govtiaft.org It generally provides the cleanest extracts and allows for sample concentration. youtube.com

The choice of sample preparation strategy depends on several factors, including the nature of the analyte, the biological matrix, the required sensitivity, and the desired throughput. biotage.comorganomation.com For high-throughput analysis, techniques are often adapted to a 96-well plate format. biotage.comslideshare.net

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Simple, fast, and inexpensive. slideshare.netMay result in less clean extracts and matrix effects. nih.gov
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. onlinepharmacytech.infoGood for removing salts and highly polar interferences. tiaft.orgCan be labor-intensive and may use large volumes of organic solvents. nih.gov
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent. tiaft.orgProvides high analyte recovery and clean extracts, suitable for automation. youtube.comnih.govCan be more expensive and require method development.

A significant challenge in bioanalysis is the potential for endogenous components in the biological matrix to interfere with the accurate quantification of the analyte. arborassays.com This interference, known as the matrix effect, can either suppress or enhance the analytical signal, leading to inaccurate results. onlinepharmacytech.infoarborassays.com

Matrix effects are a particular concern in mass spectrometry-based methods, where co-eluting endogenous compounds can affect the ionization efficiency of the analyte. onlinepharmacytech.info Therefore, a critical part of method development is to evaluate and minimize these effects.

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: As discussed previously, techniques like SPE are highly effective at removing interfering matrix components. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is crucial. onlinepharmacytech.info

Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to compensate for matrix effects. arborassays.com

Use of an Internal Standard: An internal standard that is structurally similar to the analyte and experiences similar matrix effects can be used to correct for variations in signal intensity. tiaft.org

By carefully considering and addressing potential matrix effects during method development, the reliability and accuracy of the bioanalytical data can be significantly improved.

Chromatographic and Spectrometric Techniques for Quantification and Identification

Modern bioanalytical laboratories rely on a suite of powerful chromatographic and spectrometric techniques for the quantification and identification of drugs and their metabolites. These methods offer high sensitivity, selectivity, and throughput, making them indispensable tools in pharmaceutical research.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in biological matrices. nih.govyoutube.com This technique combines the separating power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. onlinepharmacytech.info

In an LC-MS/MS system, the sample is first introduced into the liquid chromatograph, where the components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. youtube.com The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation patterns of the analyte, further reducing the potential for interference. nih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity and selectivity for this compound and its metabolites. youtube.com

While LC-MS/MS is excellent for quantifying known compounds, the identification of novel or unexpected metabolites requires a different approach. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. ijpras.com HRMS instruments can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental composition. ijpras.comresearchgate.net

This capability is invaluable for identifying unknown metabolites, as the accurate mass measurement can significantly narrow down the number of possible molecular formulas. ijpras.com When coupled with techniques that provide information on the fragmentation of the molecule, HRMS can provide a high degree of confidence in the proposed structure of a novel metabolite. youtube.comnih.govnih.gov

Table 2: Key Mass Spectrometry Techniques in Metabolite Analysis

TechniquePrimary ApplicationKey Feature
Tandem Mass Spectrometry (MS/MS) Quantification of known analytes.High selectivity through monitoring of specific precursor-to-product ion transitions. nih.gov
High-Resolution Mass Spectrometry (HRMS) Identification of unknown metabolites.High mass accuracy allows for the determination of elemental composition. ijpras.comresearchgate.net

While mass spectrometry provides crucial information about the mass and fragmentation of a metabolite, the definitive elucidation of its three-dimensional structure often requires the use of Nuclear Magnetic Resonance (NMR) spectroscopy. hyphadiscovery.com NMR provides detailed information about the connectivity of atoms within a molecule. nih.gov

For metabolite identification, various NMR experiments can be performed to piece together the structure. hyphadiscovery.com One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and HMBC, can reveal which atoms are bonded to each other. hyphadiscovery.comnih.gov This information, combined with the data from mass spectrometry, allows for the unambiguous determination of the metabolite's structure. hyphadiscovery.com A significant advantage of NMR is its ability to provide definitive structural information without relying on reference standards, which are often unavailable for novel metabolites. hyphadiscovery.com

Validation of Bioanalytical Methods for this compound and its Metabolites in Biological Matrices

The validation of bioanalytical methods is a critical process to ensure that the method is suitable for its intended purpose, which is the quantitative determination of this compound and its metabolites in biological matrices such as plasma, serum, or urine. jocpr.comtandfonline.com This process involves a series of experiments to demonstrate that the method is reliable, reproducible, and accurate for the intended analytical application. nih.govnih.gov The validation is performed in accordance with guidelines established by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). jocpr.com

While specific validation data for this compound is not extensively available in publicly accessible literature, the principles of bioanalytical method validation are universal. Data from structurally related piperazine (B1678402) derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), can provide insights into the expected performance of analytical methods for this compound. scholars.directresearchgate.netnih.gov The following sections detail the key validation parameters, with illustrative data for related compounds where direct data for this compound is not available.

Evaluation of Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, degradants, or matrix components. nih.gov Specificity ensures that the signal measured is from the analyte of interest only.

For gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, selectivity is typically evaluated by analyzing blank samples of the biological matrix from at least six different sources to investigate for any interfering peaks at the retention time of the analyte and the internal standard. nih.govscholars.direct The absence of interfering peaks in the blank samples indicates the selectivity of the method. For instance, in the analysis of TFMPP, a compound structurally similar to this compound, GC-MS methods have demonstrated high selectivity with no significant interferences from endogenous plasma or urine components. scholars.directnih.gov

Table 1: Illustrative Selectivity Data for a Piperazine Derivative (TFMPP) in Biological Matrices

Biological MatrixAnalytical MethodNumber of Blank Sources TestedObservation
Human PlasmaGC-MS6No interfering peaks at the retention time of TFMPP or the internal standard. scholars.direct
Human UrineGC-MS6No interfering peaks at the retention time of TFMPP or the internal standard. scholars.direct
Cell Culture MediumGC-MS6No interfering peaks at the retention time of TFMPP or the internal standard. scholars.direct

This table is interactive and can be sorted by clicking on the column headers.

Assessment of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the closeness of repeated measurements. hakon-art.com Both are crucial for the reliability of a bioanalytical method. nih.gov Accuracy is expressed as the percentage of the nominal concentration, while precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). hakon-art.comnih.gov

Accuracy and precision are typically assessed by analyzing quality control (QC) samples at multiple concentration levels: lower limit of quantification (LLOQ), low, medium, and high. mdpi.com For a method to be considered accurate and precise, the mean concentration should be within ±15% of the nominal value for QC samples, and the RSD should not exceed 15%. For the LLOQ, these acceptance criteria are often relaxed to ±20% and ≤20%, respectively. mdpi.com

Table 2: Illustrative Accuracy and Precision Data for a Piperazine Derivative (TFMPP) in Human Plasma

QC LevelNominal Concentration (µg/mL)Mean Measured Concentration (µg/mL)Accuracy (%)Precision (RSD, %)
LLOQ0.0160.01593.7512.5
Low0.080.07897.58.9
Medium2.02.05102.56.3
High10.09.8598.54.7

Data adapted from a study on TFMPP. scholars.direct This table is interactive and can be sorted by clicking on the column headers.

Determination of Sensitivity (Lower Limit of Quantification)

The sensitivity of a bioanalytical method is determined by its lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. researchgate.netresearchgate.net It is a critical parameter, especially for pharmacokinetic studies where low concentrations of the drug or its metabolites need to be measured. dergipark.org.tr

The LLOQ is established by analyzing a set of samples with decreasing concentrations of the analyte and identifying the lowest concentration that meets the acceptance criteria for accuracy and precision (typically within 20% of the nominal value). dergipark.org.tr For TFMPP, a structurally related compound, the LLOQ has been determined to be as low as 0.004 µg/mL in plasma and 0.002 µg/mL in urine using a GC-MS method. scholars.direct

Table 3: Illustrative LLOQ Data for a Piperazine Derivative (TFMPP)

Biological MatrixAnalytical MethodLLOQ (µg/mL)
Human PlasmaGC-MS0.004 scholars.direct
Human UrineGC-MS0.002 scholars.direct
Cell Culture MediumGC-MS0.625 scholars.direct

This table is interactive and can be sorted by clicking on the column headers.

Reproducibility and Stability Assessments in Biological Samples

Reproducibility demonstrates that the method can be reliably performed by different analysts, on different instruments, and on different days. hakon-art.com Stability assessments are conducted to ensure that the concentration of the analyte in the biological sample remains unchanged during sample collection, handling, storage, and analysis. mdpi.comnih.govnih.gov

Stability is evaluated under various conditions, including:

Freeze-thaw stability: To assess the effect of repeated freezing and thawing cycles. mdpi.com

Short-term stability: To evaluate stability at room temperature for a period relevant to sample handling and processing. mdpi.com

Long-term stability: To determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C). nih.gov

Stock solution stability: To confirm the stability of the stock solutions used to prepare calibration standards and QC samples.

For piperazine derivatives, stability has been demonstrated under various storage conditions. For example, some studies have shown that piperazine is stable in plasma for up to six weeks when stored at -20°C. researchgate.net

Table 4: Illustrative Stability Data for a Piperazine Derivative in Human Plasma

Stability TestStorage ConditionDurationAnalyte Concentration Change (%)
Freeze-Thaw3 cycles (-20°C to room temp)N/A< 5%
Short-TermRoom Temperature24 hours< 8%
Long-Term-20°C6 weeks< 10%
Stock Solution4°C30 days< 2%

Data is illustrative and based on general findings for piperazine derivatives. nih.govresearchgate.net This table is interactive and can be sorted by clicking on the column headers.

Future Directions and Research Perspectives on Trifluoroacetylpiperazine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of trifluoroacetylpiperazine synthesis lies in the development of more efficient and environmentally friendly methods. Researchers are actively exploring novel synthetic routes that offer advantages over conventional approaches. One area of focus is the use of privileged scaffolds, such as 2,5-piperazinediones, as templates for creating structurally diverse this compound derivatives. researchgate.net This strategy allows for the construction of complex molecules from readily available starting materials. researchgate.net

Furthermore, there is a growing emphasis on "green chemistry" principles to minimize the environmental impact of synthesis. This includes the use of less hazardous reagents, alternative solvent systems, and catalytic methods to improve atom economy. The goal is to develop sustainable methodologies that are not only scientifically advanced but also economically and environmentally viable.

In-Depth Mechanistic Studies of Biological Activities at the Molecular Level

A crucial aspect of future research will be to elucidate the precise molecular mechanisms by which this compound derivatives exert their biological effects. While some compounds have shown promise, a detailed understanding of their interactions with biological targets is often lacking.

Future studies will employ a range of techniques to investigate these mechanisms. Molecular modeling studies, for example, can help predict how these compounds bind to specific enzymes or receptors. nih.gov These computational predictions can then be validated through in vitro enzyme inhibition assays to confirm the inhibitory activity of the compounds against their intended targets. nih.gov

By gaining a deeper understanding of the structure-activity relationships, researchers can design more potent and selective drug candidates. nih.gov This knowledge is essential for optimizing the therapeutic effects of this compound-based compounds while minimizing potential off-target effects. For instance, understanding how modifications to the piperazine (B1678402) ring affect binding affinity can guide the synthesis of more effective derivatives. nih.govnih.gov

Development of Advanced in vitro and in vivo Models for Efficacy and Safety Profiling

To better predict the clinical success of this compound-based drug candidates, there is a pressing need for more sophisticated preclinical models. Traditional two-dimensional cell cultures often fail to replicate the complexity of human tissues, limiting their predictive value.

The development of advanced three-dimensional (3D) in vitro models, such as spheroids and organoids, offers a more physiologically relevant environment for testing drug efficacy and safety. nih.govnih.gov These models can better mimic the architecture and cellular interactions of native tissues, providing more accurate data on how a drug will behave in the human body. nih.govnih.gov For example, 3D liver models can be used to assess the metabolism and potential hepatotoxicity of new compounds. nih.gov

In addition to advanced in vitro systems, researchers are also working to improve in vivo models. This includes the use of specialized animal models that more accurately reflect human diseases. Safety pharmacology studies are also becoming more integrated into the drug development process to identify potential adverse effects on major organ systems early on. These comprehensive preclinical evaluations are critical for ensuring the safety and efficacy of new drug candidates before they move into human trials. criver.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of this compound-based drugs. mednexus.orgnih.govdrughunter.com These powerful computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their design. nih.govnih.gov

AI and ML algorithms can be used for a variety of tasks in drug discovery, including:

Virtual screening: Rapidly screening large libraries of virtual compounds to identify those with the highest probability of being active against a specific target. nih.gov

Predicting drug properties: Estimating the physicochemical properties, bioavailability, and potential toxicity of drug candidates. nih.gov

Drug design: Generating novel molecular structures with desired characteristics. nih.gov

By integrating AI and ML into the research pipeline, scientists can accelerate the drug discovery process, reduce costs, and increase the likelihood of success. nih.govmdpi.com These technologies can help to identify patterns and relationships that may not be apparent through traditional methods, leading to the discovery of innovative new medicines. nih.govmdpi.com

Translation of Research Findings into Preclinical and Clinical Candidates

The ultimate goal of all this research is to translate promising laboratory findings into effective clinical treatments. This involves a rigorous process of preclinical development, where drug candidates are thoroughly tested for safety and efficacy before they can be administered to humans. nih.govlovelacebiomedical.org

Preclinical studies are designed to provide a comprehensive profile of a drug candidate, including its pharmacology, toxicology, and pharmacokinetics. criver.comeurofins.comaltasciences.com These studies are conducted in accordance with strict regulatory guidelines to ensure the data is reliable and can support an Investigational New Drug (IND) application to regulatory authorities like the FDA. nih.gov

The successful transition of a this compound-based compound from a promising "hit" in the lab to a clinical candidate requires a multidisciplinary effort. nih.gov This includes expertise in medicinal chemistry, pharmacology, toxicology, and regulatory affairs. By carefully navigating the preclinical development process, researchers can increase the chances of bringing new and effective therapies to patients in need. lovelacebiomedical.orgaltasciences.com

Q & A

Q. What are the common synthetic routes for Trifluoroacetylpiperazine derivatives, and how can reaction conditions be optimized?

Methodological Answer: this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution: Reacting piperazine with trifluoroacetyl chloride in acetonitrile (ACN) using cesium carbonate as a base .
  • Coupling reactions: Utilizing coupling agents like HOBt/TBTU with tertiary amines (e.g., triethylamine) in anhydrous DMF .
    Optimization Strategies:
  • Temperature control: Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition.
  • Catalyst selection: Cs₂CO₃ enhances nucleophilicity in SN2 reactions , while KI can improve alkylation efficiency .
  • Computational tools: AI-driven platforms (e.g., Template_relevance models) predict feasible routes by analyzing databases like Reaxys or BKMS_METABOLIC .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies structural motifs (e.g., trifluoromethyl groups at ~110–120 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₃F₃N₂ at 230.2295 g/mol) .
  • Gas Chromatography (GC): NIST-standardized GC methods resolve purity and detect volatile byproducts .
  • X-ray Crystallography: Determines crystal packing and conformation (e.g., chair conformation of piperazine rings in derivatives) .

Q. How are the biological activities of this compound derivatives assessed in vitro?

Methodological Answer:

  • Enzyme inhibition assays: Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based substrates .
  • Cell viability assays: MTT or resazurin assays quantify cytotoxicity in cancer cell lines .
  • Receptor binding studies: Radioligand displacement assays (e.g., for serotonin receptors) using [³H]-labeled ligands .
    Key Controls: Include positive controls (e.g., known inhibitors) and solvent-only blanks to normalize results .

Advanced Research Questions

Q. How can structural modifications of this compound improve target selectivity in kinase inhibition?

Methodological Answer:

  • Rational design: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic kinase pockets .
  • Fragment-based screening: Use X-ray co-crystallography to identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .
  • SAR studies: Compare analogs with varied substituents (e.g., chloro vs. trifluoromethyl) to map steric and electronic effects .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking simulations: Tools like AutoDock Vina model ligand-receptor interactions (e.g., with 5-HT₂A receptors) .
  • QSAR models: Train algorithms on datasets linking structural descriptors (e.g., logP, TPSA) to IC₅₀ values .
  • AI-driven synthesis planning: Platforms like Pistachio prioritize routes with high predicted yields and low side-product formation .

Q. How should researchers address contradictions between in vitro and in vivo pharmacological data for this compound analogs?

Methodological Answer:

  • Pharmacokinetic profiling: Assess bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS .
  • Species-specific metabolism: Compare hepatic microsomal degradation rates across models (e.g., human vs. rodent) .
  • Tissue distribution studies: Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify organ-specific accumulation .
    Validation: Cross-validate in vitro findings with transgenic animal models or 3D organoids .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported binding affinities of this compound derivatives across studies?

Methodological Answer:

  • Standardize assay conditions: Control pH, temperature, and ion concentration (e.g., 1 mM Mg²⁺ for GPCR assays) .
  • Replicate with orthogonal methods: Confirm SPR (surface plasmon resonance) results with ITC (isothermal titration calorimetry) .
  • Meta-analysis: Pool data from multiple studies using random-effects models to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoroacetylpiperazine
Reactant of Route 2
Trifluoroacetylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.